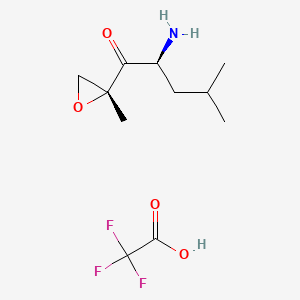

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

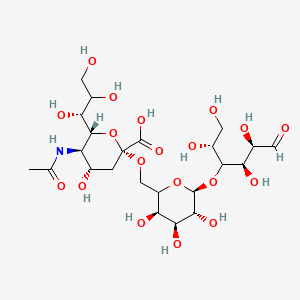

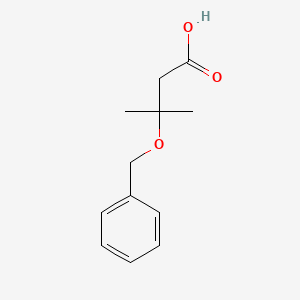

“(S)-2-Amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate” is a compound with the CAS Number: 247068-85-5 and a molecular weight of 285.26 . It is an intermediate of Carfilzomib , which is a second-generation proteasome inhibitor used for the treatment of relapsed and refractory multiple myeloma .

Synthesis Analysis

The synthesis of this compound is described in patent WO2018027021A1 . The patent provides new methods for preparing this compound, which is an important intermediate in the synthesis of carfilzomib . The invention also provides methods of making a useful manganese catalyst that may be used in the epoxidation step of the synthesis .Molecular Structure Analysis

The IUPAC name of the compound is (S)-2-amino-4-methyl-1-(®-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate . The InChI code is 1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3; (H,6,7)/t7-,9+;/m0./s1 .Chemical Reactions Analysis

The compound is an important intermediate in the synthesis of carfilzomib . The synthesis involves an epoxidation step, for which a manganese catalyst can be used .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 285.26 . It should be stored at 4°C, under nitrogen, and away from moisture .Scientific Research Applications

Anticancer Applications : Amino acetate functionalized Schiff base organotin(IV) complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer treatment (Basu Baul et al., 2009).

Neurotransmitter Research : Fluvoxamine, a clinically used antidepressant, which shares some structural similarities with the compound , has been studied using positron emission tomography (PET) for assessing serotonin uptake sites in the human brain (Matarrese et al., 1997).

Asymmetric Hydrogenation Catalysts : Compounds similar to "(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate" have been utilized in the development of catalysts for rhodium-catalyzed asymmetric hydrogenations, indicating their potential in chemical synthesis (Balogh et al., 2013).

Food and Biological Studies : Methylglyoxal, a compound with structural similarities, has been studied in food and living organisms. It forms advanced glycation end-products associated with complications of diabetes and some neurodegenerative diseases (Nemet et al., 2006).

Chemical Synthesis : Research into β-hydroxy-β-bis(trifluoromethyl) imines, which are structurally related, shows potential in chemical synthesis, particularly in the formation of iminodiols and iminotetrols (Barten et al., 2004).

Biological Applications : Studies on nitrogenous compounds produced by deep-sea derived fungus, including amino acid derivatives, suggest applications in the field of natural product chemistry and possibly in drug discovery (Luo et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7)/t7-,9+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGGQBZQMQMPBI-DKXTVVGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate | |

CAS RN |

247068-85-5 |

Source

|

| Record name | 1-Pentanone, 2-amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-, (2S)-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247068-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)

![2-[(Tetradec-10-yn-1-yl)oxy]oxane](/img/structure/B579848.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)